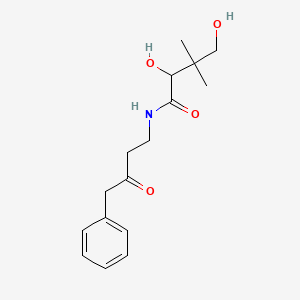
RR6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RR6 is a selective, reversible, and competitive inhibitor of vanin-1, an enzyme involved in the hydrolysis of pantetheine into pantothenic acid and cysteamine . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
RR6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of vanin-1 and its role in various biochemical pathways.
Biology: Investigated for its potential in modulating immune responses and inflammation.
Industry: Utilized in the development of new therapeutic drugs and as a research tool in biochemical studies.
Mecanismo De Acción
Target of Action
RR6 is a potent, selective, reversible, competitive, and orally active inhibitor of vanin . Vanin is a group of enzymes that play a significant role in cellular processes such as inflammation and tissue injury. This compound potently inhibits human, bovine, and rat serum pantetheinase .
Mode of Action
This compound interacts with its target, vanin, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the suppression of the enzyme’s function, leading to a decrease in the production of inflammatory mediators.
Biochemical Pathways
By inhibiting vanin, this compound potentially impacts these pathways, leading to a reduction in inflammation and tissue damage .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and tissue injury. By inhibiting vanin, this compound suppresses the production of inflammatory mediators, thereby reducing inflammation and tissue damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
RR6 can be synthesized through a nucleophilic addition-elimination reaction of pantetheinic acid-derived Weinreb amide under Barbier conditions . The synthesis involves the use of pyrimidine amide compounds as lead compounds . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Análisis De Reacciones Químicas
Types of Reactions
RR6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a vanin-1 inhibitor. It has been extensively studied and has shown significant potential in various scientific research applications .
Propiedades
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVUGLNOPRZQEY-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






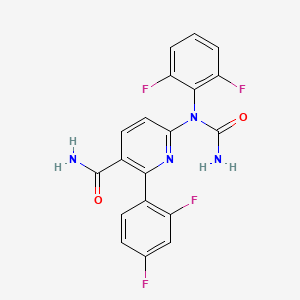

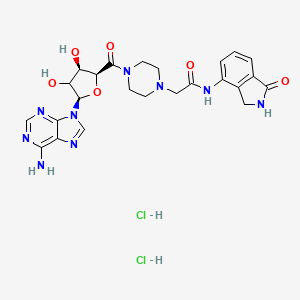

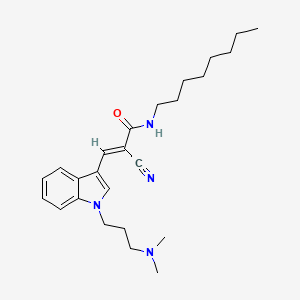
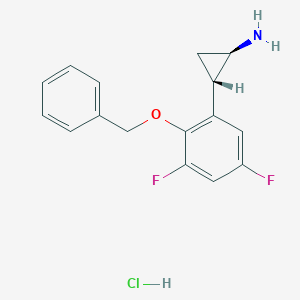
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)
